

Sanggenon C natural source Morus alba root bark

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sanggenon C

CAS No.: 80651-76-9

Cat. No.: S542400

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Chemical Profile and Natural Source

- Chemical Source:** **Sanggenon C** (CAS No. 80651-76-9) is a flavanone Diels-Alder adduct [1] [2].
- Natural Source:** It is isolated from the root bark of *Morus alba*, known as "Sang Bai Pi" in Traditional Chinese Medicine [1] [3] [4]. The root bark is traditionally used for treating coughs, bronchitis, and other pulmonary diseases [4].
- Chemical Properties:** Its molecular formula is $C_{40}H_{36}O_{12}$, with a molecular weight of 708.71 g/mol [1] [2]. This high molecular weight and the presence of multiple hydrogen bond donors and acceptors contribute to its poor oral bioavailability, as it violates Lipinski's rule of five [5].

Biological Activities and Quantitative Data

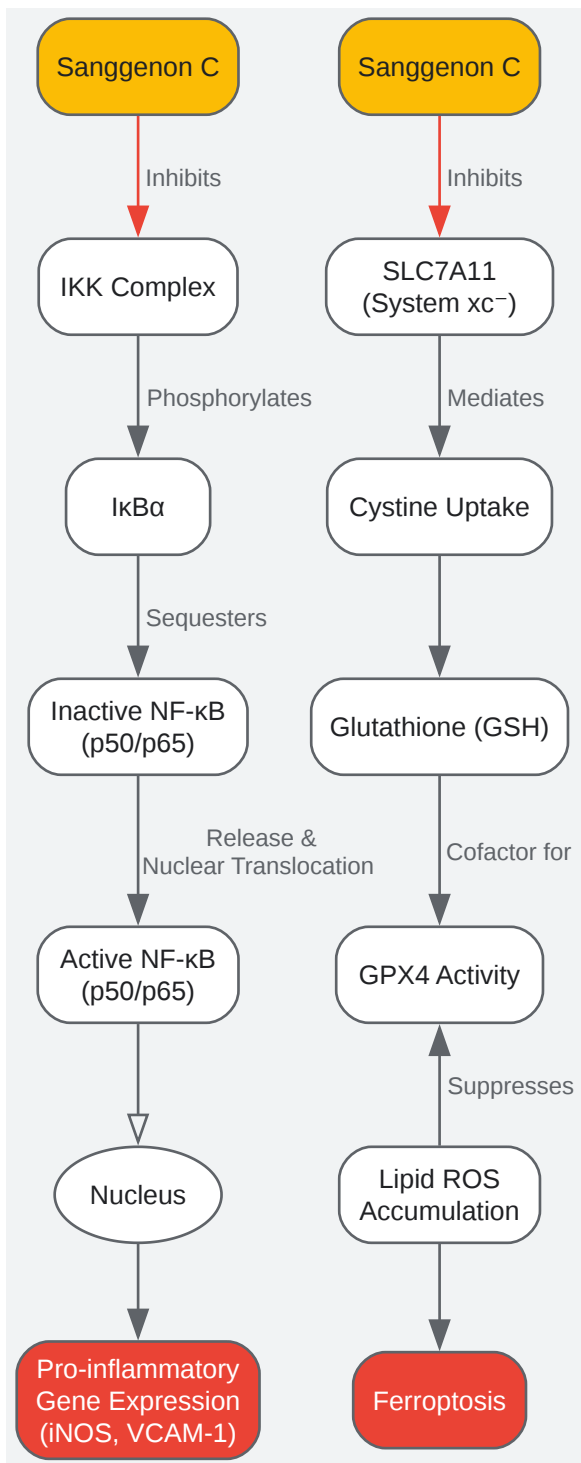
Sanggenon C exhibits a wide range of pharmacological activities. The table below summarizes key quantitative data from various studies:

Activity/Effect	Experimental Model	Dosage/Concentration	Key Results	Citation
Anti-enterococcal	<i>Enterococcus faecalis</i>	MIC: 12.5 μ M	Potent antibacterial activity against	[3]

Activity/Effect	Experimental Model	Dosage/Concentration	Key Results	Citation
			vancomycin-resistant enterococci.	
Anti-inflammatory	RAW264.7 macrophage cells	<i>In vitro</i>	Inhibited iNOS expression and NF-κB activity.	[1] [6]
Anti-influenza Virus	<i>In vitro</i>	IC ₅₀ : 8.7 μM	Showed dual inhibitory activity against influenza viruses and <i>S. pneumoniae</i> .	[4]
Anti-cancer (Gastric)	HGC-27 & AGS cell lines	IC ₅₀ : ~9.1-9.9 μM	Induced cell cycle arrest & apoptosis; downregulated p-ERK.	[6]
Anti-cancer (Lung)	A549 cell line & mouse model	<i>In vivo & in vitro</i>	Induced ferroptosis by targeting SLC7A11.	[7]
Neuroprotective	Rat MCAO model (stroke)	1, 10, 100 mg/kg (oral)	Ameliorated brain injury, reduced infarction, and inflammation.	[8]
Cardioprotective	Mouse aortic banding model	10, 20 mg/kg/day (i.p.)	Prevented ventricular dysfunction & cardiac hypertrophy.	[1] [6]

Mechanisms of Action and Signaling Pathways

Sanggenon C exerts its effects through multiple molecular pathways. The following diagram illustrates two key mechanisms: its anti-inflammatory action via NF-κB inhibition and its induction of cancer cell ferroptosis.



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Other significant mechanisms include:

- **RhoA/ROCK Signaling:** In cerebral ischemia-reperfusion injury, **Sanggenon C** provided neuroprotection by downregulating the RhoA/ROCK pathway, reducing inflammation and oxidative stress [8].

- **Calcineurin/NFAT2 Pathway:** It suppressed the calcineurin/NFAT2 pathway to protect against cardiac hypertrophy and fibrosis [6].
- **ERK Signaling:** In gastric cancer cells, it inhibited mitochondrial fission and induced apoptosis by blocking the ERK signaling pathway [6].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.

1. Anti-bacterial Activity Assay (Broth Microdilution) [3]

- **Objective:** Determine the Minimum Inhibitory Concentration (MIC) against bacterial strains like *Enterococcus faecalis*.
- **Procedure:** A hydroethanolic extract of *M. alba* root bark or purified **Sanggenon C** is serially diluted in a broth medium in a 96-well plate. Wells are inoculated with a standardized bacterial suspension and incubated. The MIC is the lowest concentration with no visible growth.

2. In Vitro Anti-inflammatory Activity (RAW264.7 Cells) [1] [6]

- **Objective:** Assess the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression.
- **Cell Line:** RAW264.7 murine macrophage cells.
- **Procedure:** Cells are pre-treated with **Sanggenon C** and then stimulated with an inflammatory agent like LPS. NO production is measured in the culture supernatant using the Griess reaction. iNOS and NF-κB pathway proteins are analyzed via Western blot.

3. In Vivo Neuroprotective Efficacy (Rat MCAO Model) [8]

- **Objective:** Evaluate the therapeutic effect on cerebral ischemia-reperfusion injury.
- **Animal Model:** Male Sprague-Dawley rats subjected to transient Middle Cerebral Artery Occlusion (MCAO).
- **Dosing:** **Sanggenon C** is administered intragastrically at various doses (e.g., 1, 10, 100 mg/kg) for one week prior to MCAO surgery.
- **Outcome Measures:** Neurological deficit scores (Bederson scale), cerebral infarction volume (TTC staining), brain water content (edema), and levels of inflammatory cytokines (ELISA).

Research Considerations and Challenges

A critical challenge in developing **Sanggenon C** as a drug is its **poor oral bioavailability**. Studies in mice showed low serum and lung concentrations after oral administration of a standardized extract [4]. This is attributed to its high molecular weight and complex structure [5].

Inhalation administration is a promising alternative. Biopharmaceutical profiling indicates that **Sanggenon C** has low permeability across lung epithelial cell monolayers, suggesting it could be retained in the lungs for a prolonged period, making it ideal for treating respiratory infections via inhalation products [5].

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